Dimethoxy(methyl)silane

Übersicht

Beschreibung

Dimethoxy(methyl)silane is a fluorescing hydrocarbon that is used as a sealant . It has been shown to react with calcium carbonate and chloride, forming stable complexes . Dimethoxy(methyl)silane reacts with hydrogen chloride to form a divalent hydrocarbon and can be used to produce polymer films .

Synthesis Analysis

A method for synthesizing methyldimethoxysilane involves enabling methyltrimethoxysilane to be in contact with methyldichlorosilane in a reactor . The reaction temperature is maintained between 30-120 ℃, and the main products of methyldimethoxysilane and other byproducts are obtained . The reaction mixture is continuously separated, and the methyldimethoxysilane is collected . High-boiling-point substances with boiling points higher than that of the methyldimethoxysilane are continuously separated, and methanol is added for treatment . The low-boiling-point substances with boiling points lower than that of the methyldimethoxysilane and the continuously separated low-boiling-point substances are returned to the reactor .

Molecular Structure Analysis

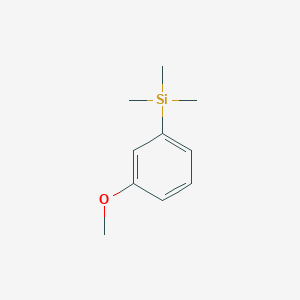

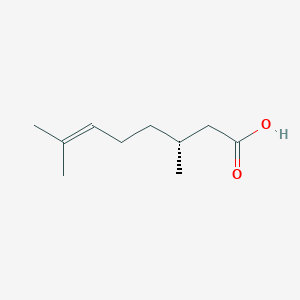

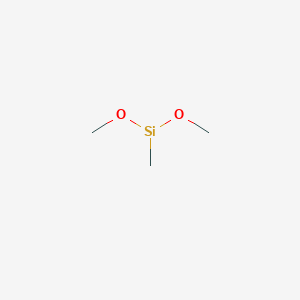

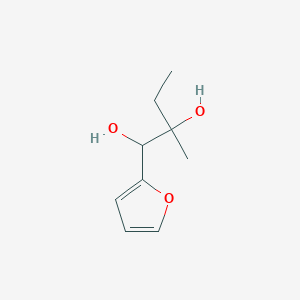

The molecular formula of Dimethoxy(methyl)silane is C3H10O2Si . The molecular weight is 106.20 g/mol . The InChI is 1S/C3H10O2Si/c1-4-6(3)5-2/h6H,1-3H3 , and the InChIKey is WOUUFVMQNDKHSY-UHFFFAOYSA-N . The Canonical SMILES is COSiHOC .

Physical And Chemical Properties Analysis

Dimethoxy(methyl)silane is a colorless clear liquid . It is highly flammable . When heated to decomposition, it emits acrid smoke and irritating vapors .

Wissenschaftliche Forschungsanwendungen

Hydrophilic Modification of Polymers

Methyldimethoxysilane has been utilized in the synthesis of functional polysiloxanes for hydrophilic modification of polymers. This application is particularly relevant in the biomedical field, where hydrophilicity can significantly impact the biocompatibility and performance of materials .

Nanocellulose Aerogels

The compound plays a crucial role in the synthesis of amine-modified spherical nanocellulose aerogels. These aerogels have a high surface area and can be potentially applied to capture CO2 via covalent bonding, showcasing their importance in environmental applications .

Therapeutic Applications in Medical Science

Metal- and metal oxide–supported nanomaterials, which can be synthesized using Methyldimethoxysilane, have shown significant therapeutic effects. Their interaction with animal and plant cells can be leveraged to improve activity in health and medical applications .

Macroporous Silica Aerogels

Dimethoxy(methyl)silane is used to synthesize various macroporous silica aerogels. These aerogels have diverse applications, including as insulating materials due to their low density and high porosity .

Photodynamic and Photothermal Therapy

This silane is a key ingredient in the preparation of hollow silica nanoparticles loaded with phthalocyanine. These nanoparticles are used for near-infrared photodynamic and photothermal combination therapy, a cutting-edge cancer treatment method .

High Dielectric Permittivity Elastomers

Another significant application is in the synthesis of dielectric silicone elastomers with high dielectric permittivity. These materials are essential for various electronic applications, including sensors and actuators .

Safety and Hazards

Eigenschaften

InChI |

InChI=1S/C3H9O2Si/c1-4-6(3)5-2/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTOVQRKCNPVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893443, DTXSID90864719 | |

| Record name | Methyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxy(methyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Methyldimethoxysilane | |

CAS RN |

16881-77-9 | |

| Record name | Silane, dimethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dimethoxy(methyl)silane interact with surfaces and what are the downstream effects?

A1: Dimethoxy(methyl)silane functions as a silane coupling agent, effectively linking organic polymers to inorganic materials like glass. This interaction stems from the silane's ability to hydrolyze and form silanol groups (Si-OH). These groups then condense with hydroxyl groups present on the inorganic surface, creating strong Si-O-Si bonds that anchor the silane to the material []. This process leads to enhanced adhesion, improved wettability, and altered surface properties, making it valuable for applications like surface modification and composite fabrication.

Q2: Can you provide the structural characterization of Dimethoxy(methyl)silane, including its molecular formula, weight, and spectroscopic data?

A2: Molecular Formula: CH8O2Si * Molecular Weight: 108.19 g/mol* Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic details, key features expected in its spectra include: * ¹H NMR: Signals corresponding to methyl groups (Si-CH3 and O-CH3) and a Si-H proton. * ¹³C NMR: Peaks representing the carbon atoms in methyl groups (Si-CH3 and O-CH3). * ²⁹Si NMR: A signal characteristic of the silicon atom bonded to carbon, hydrogen, and oxygen. * IR Spectroscopy:* Absorption bands indicative of Si-H, C-H, Si-O, and C-O bonds.

Q3: What is known about the material compatibility and stability of Dimethoxy(methyl)silane? How does it perform under various conditions?

A3: Dimethoxy(methyl)silane demonstrates good compatibility with various materials, including glass []. Its reactivity with moisture necessitates storage in a dry environment to prevent premature hydrolysis. The silane's performance under different conditions depends on factors like temperature, pH, and the presence of catalysts. Higher temperatures and acidic or basic conditions can accelerate hydrolysis and condensation reactions. For instance, in the synthesis of fluorocarbon-containing silane coupling agents, Dimethoxy(methyl)silane reacts with fluoroalkenes under the catalytic influence of hydrogen hexachloroplatinate(IV) [].

Q4: What catalytic properties and applications are associated with Dimethoxy(methyl)silane or its derivatives?

A4: While Dimethoxy(methyl)silane itself might not be a potent catalyst, it serves as a versatile building block in the synthesis of organosilicon compounds, some of which could exhibit catalytic activity. For example, derivatives containing amino groups, like N-(β-aminoethyl)-γ-aminopropyl-dimethoxy(methyl)silane, are used in the preparation of organosilicon resins []. These resins may find applications in areas like catalysis due to the presence of potentially catalytically active sites within their structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)